4-(6-Chloro-5-methoxy-3-pyridyl)morpholine
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Overview
Description
4-(6-Chloro-5-methoxy-3-pyridyl)morpholine is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.68 g/mol . It is characterized by the presence of a morpholine ring substituted with a 6-chloro-5-methoxy-3-pyridyl group. This compound is typically a yellow to pale yellow oil .
Preparation Methods
The synthesis of 4-(6-Chloro-5-methoxy-3-pyridyl)morpholine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
4-(6-Chloro-5-methoxy-3-pyridyl)morpholine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(6-Chloro-5-methoxy-3-pyridyl)morpholine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-5-methoxy-3-pyridyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(6-Chloro-5-methoxy-3-pyridyl)morpholine can be compared with other similar compounds, such as:
4-(6-Chloro-5-methoxy-3-pyridyl)morpholin: This compound has a similar structure but may differ in specific functional groups or substituents.
Other pyridyl-substituted morpholines: These compounds share the pyridyl and morpholine moieties but may have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C10H13ClN2O2 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
4-(6-chloro-5-methoxypyridin-3-yl)morpholine |
InChI |
InChI=1S/C10H13ClN2O2/c1-14-9-6-8(7-12-10(9)11)13-2-4-15-5-3-13/h6-7H,2-5H2,1H3 |
InChI Key |
DYRCDQJYXQOLKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)N2CCOCC2)Cl |
Origin of Product |
United States |
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